molecular formula C22H42N2O6 B12323372 Boc-(+/-)-trans-2-aminocyclohexanol

Boc-(+/-)-trans-2-aminocyclohexanol

Cat. No.: B12323372
M. Wt: 430.6 g/mol
InChI Key: WATSLQXTJALKFW-MFBWXLJUSA-N
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Description

Boc-(+/-)-trans-2-aminocyclohexanol is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a trans-2-aminocyclohexanol molecule. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its stability and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(+/-)-trans-2-aminocyclohexanol typically involves the protection of the amine group in trans-2-aminocyclohexanol with a Boc group. This can be achieved by reacting trans-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Boc-(+/-)-trans-2-aminocyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: TFA, HCl in methanol

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-2-aminocyclohexanol primarily involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Properties

Molecular Formula

C22H42N2O6

Molecular Weight

430.6 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate;tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate

InChI

InChI=1S/2C11H21NO3/c2*1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h2*8-9,13H,4-7H2,1-3H3,(H,12,14)/t2*8-,9-/m10/s1

InChI Key

WATSLQXTJALKFW-MFBWXLJUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O.CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1O.CC(C)(C)OC(=O)NC1CCCCC1O

Origin of Product

United States

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